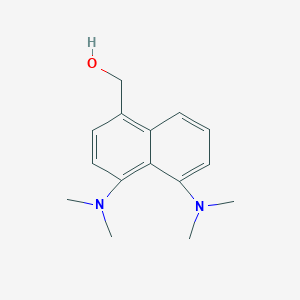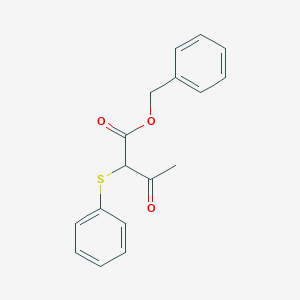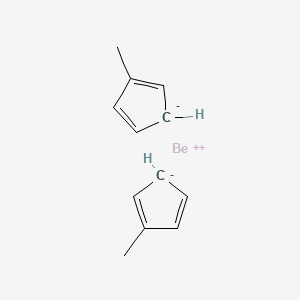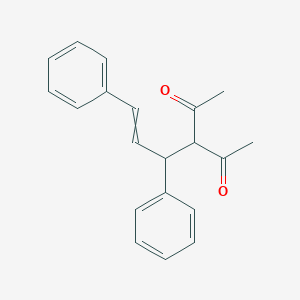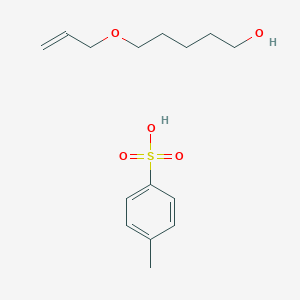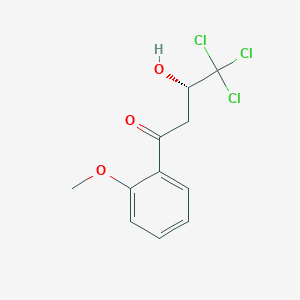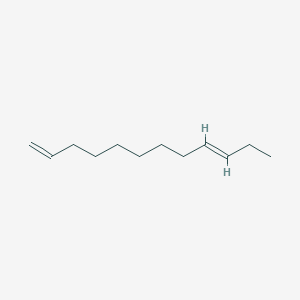
E-1,9-Dodecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dodecadiene is an organic compound with the molecular formula C12H22 . It is a diene, meaning it contains two double bonds within its carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,9-Dodecadiene can be synthesized through several methods. One common approach involves the dehydration of 1,9-dodecanediol . This reaction typically requires an acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of the diene .
Industrial Production Methods: In an industrial setting, 1,9-Dodecadiene can be produced through catalytic dehydrogenation of 1,9-dodecanediol. This process involves passing the diol over a catalyst, such as copper or chromium oxide, at high temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,9-Dodecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,9-Dodecadiene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of 1,9-Dodecadiene can convert it into 1,9-dodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: 1,9-Dodecane
Substitution: Dihalogenated dodecanes
Applications De Recherche Scientifique
1,9-Dodecadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: 1,9-Dodecadiene is used in the production of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biological Studies: Researchers use 1,9-Dodecadiene as a model compound to study the behavior of dienes in biological systems and their interactions with enzymes.
Industrial Applications: It is employed in the manufacture of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,9-Dodecadiene in chemical reactions involves the interaction of its double bonds with various reagents . For example, during oxidation, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparaison Avec Des Composés Similaires
Uniqueness of 1,9-Dodecadiene: 1,9-Dodecadiene’s unique structure, with double bonds at the 1 and 9 positions, provides distinct reactivity compared to other dienes. This makes it valuable in specific synthetic applications where the position of the double bonds is crucial .
Propriétés
Numéro CAS |
157887-66-6 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(9E)-dodeca-1,9-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3/b8-6+ |
Clé InChI |
NXAAKAVSSNVOKK-SOFGYWHQSA-N |
SMILES isomérique |
CC/C=C/CCCCCCC=C |
SMILES canonique |
CCC=CCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
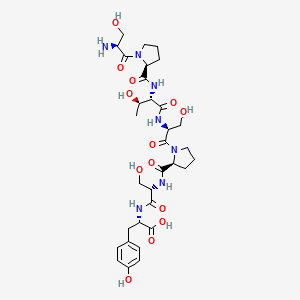
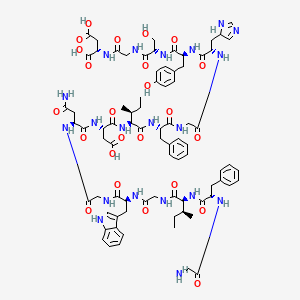
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
